BenchChemオンラインストアへようこそ!

NI 57

Epigenetics BRPF bromodomain Isothermal Titration Calorimetry

NI 57 is the only balanced pan-BRPF chemical probe (Kd: 31, 108, 408 nM for BRPF1B/2/3) with >100‑fold selectivity over BET bromodomains. Unlike BRPF1‑selective tools (PFI‑4, GSK6853) or BET inhibitors (JQ1), NI 57 simultaneously blocks all three BRPF scaffolding proteins, enabling unambiguous dissection of MYST complex biology. Validated in primary osteoclast differentiation and FRAP/NanoBRET target‑engagement assays. Oral bioavailability (29% in mice) supports chronic in vivo dosing. Not substitutable by generic BRPF or BET inhibitors—choose NI 57 when experimental outcomes demand true pan‑BRPF coverage.

Molecular Formula C19H17N3O4S
Molecular Weight 383.42
Cat. No. B1191946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNI 57
Synonyms4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide
Molecular FormulaC19H17N3O4S
Molecular Weight383.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NI 57 BRPF Bromodomain Inhibitor for Epigenetic Research: Technical Specifications and Procurement Guide


NI 57 (CAS 1883548-89-7) is a potent and selective small-molecule inhibitor of the bromodomain and plant homeodomain finger-containing (BRPF) family of proteins, specifically targeting BRPF1, BRPF2 (BRD1), and BRPF3. It is a synthetic organic compound with a molecular weight of 383.42 g/mol and a topological polar surface area of 109.57 Ų, indicating moderate permeability potential [1]. NI 57 is supplied as a chemical probe by the Structural Genomics Consortium (SGC) and is widely utilized in epigenetic research to dissect the roles of BRPF scaffolding proteins in MYST histone acetyltransferase complex assembly and chromatin regulation .

Why NI 57 Cannot Be Substituted by Other BRPF or BET Bromodomain Inhibitors: Key Differentiators


The BRPF family (BRPF1, BRPF2/BRD1, BRPF3) exhibits distinct structural features and biological functions. NI 57 was specifically optimized as a pan-BRPF chemical probe with a balanced potency profile across all three family members, while maintaining high selectivity over non-Class IV bromodomains including BET family proteins (e.g., BRD4) [1]. Generic substitution with other BRPF inhibitors (e.g., PFI-4, GSK6853) or BET inhibitors (e.g., JQ1) is not equivalent because these compounds possess fundamentally different selectivity fingerprints. For instance, PFI-4 is highly selective for BRPF1B only, GSK6853 is an ultra-potent but BRPF1-selective inhibitor, and BET inhibitors lack BRPF family engagement entirely [2]. This differential target coverage leads to distinct biological outcomes in cellular and in vivo models, as demonstrated by functional assays in osteoclastogenesis and gene expression modulation [3]. Therefore, experimental outcomes are not interchangeable when substituting NI 57 with other in-class or off-class compounds.

NI 57 Comparative Quantitative Performance Against Key BRPF Inhibitor Benchmarks


Comparative Pan-BRPF Family Binding Affinities (Kd) vs. PFI-4 and OF-1

NI 57 exhibits a balanced pan-BRPF binding profile with Kd values of 31 nM (BRPF1B), 108 nM (BRPF2), and 408 nM (BRPF3) as measured by Isothermal Titration Calorimetry (ITC) [1]. In contrast, PFI-4 is a highly selective BRPF1B inhibitor (Kd = 13 nM) with negligible binding to BRPF2 and BRPF3 (IC50 > 100-fold selectivity) . OF-1 demonstrates weaker pan-BRPF activity with Kd values of 100 nM (BRPF1B) and 500 nM (BRPF2) .

Epigenetics BRPF bromodomain Isothermal Titration Calorimetry

Functional Selectivity Window: BRPF vs. BET Family (BRD4) and BRD9

NI 57 demonstrates >32-fold selectivity for BRPFs over the closest off-target BRD9 (IC50 520 nM for NI 57) and >100-fold selectivity over the BET family member BRD4 (BD1) (IC50 3700 nM for NI 57) . This contrasts sharply with pan-BET inhibitors like (+)-JQ1, which potently inhibit BRD4 (IC50 33 nM) but lack any BRPF activity . The BRPF1-selective probe GSK6853 exhibits an even larger selectivity window (>1600-fold over all other bromodomains), but this comes at the expense of BRPF2/3 coverage [1].

Selectivity profiling Off-target analysis BRD4

Comparative Cellular Target Engagement: BRPF2 Chromatin Binding Disruption (FRAP Assay)

In a cellular Fluorescence Recovery After Photobleaching (FRAP) assay, NI 57 at 1 μM significantly accelerated FRAP recovery of GFP-BRPF2, indicating disruption of full-length BRPF2 binding to chromatin . This is a direct functional readout of target engagement in living cells. OF-1 requires a higher concentration of 5 μM to achieve similar FRAP recovery acceleration in the BRPF2 FRAP assay , suggesting NI 57 possesses approximately 5-fold greater cellular potency for BRPF2 engagement.

Cellular target engagement FRAP Chromatin binding

Comparative Inhibition of RANKL-Induced Osteoclastogenesis in Human Primary Cells

In primary human peripheral blood mononuclear cells (PBMCs) differentiated into osteoclasts by RANKL, NI 57, PFI-4, and OF-1 were compared head-to-head for their ability to inhibit multinucleated osteoclast formation [1]. At 1.25 μM, NI 57 significantly reduced TRAP-positive multinucleated osteoclast counts, with a comparable efficacy profile to PFI-4 and OF-1 in this functional assay. However, NI 57 also inhibited osteosurface degradation and reduced MMP9 secretion at 1.25 μM, demonstrating functional suppression of osteoclast activity beyond mere differentiation blockade [1].

Osteoclast differentiation Bone biology RANKL signaling

Comparative In Vivo Oral Bioavailability and Exposure

NI 57 demonstrates favorable oral bioavailability in mice, with a reported value of 29% and a Cmax of 0.63 μM following oral administration . In comparison, the BRPF1-selective probe GSK6853 shows a similar oral bioavailability of 22% in mice, but with a different pharmacokinetic profile including an intravenous clearance of 107 mL/min/kg and a half-life of 1.7 hours [1]. NI 57's oral half-life is reported as 1.6 hours . The pan-BRPF inhibitor NI 42 also exhibits favorable oral bioavailability but has not been fully characterized in published studies to the same extent as NI 57 [2].

Pharmacokinetics Oral bioavailability In vivo studies

NI 57 Application Scenarios: Optimal Experimental Contexts for BRPF Bromodomain Inhibition


Pan-BRPF Functional Studies in Epigenetic Regulation

NI 57 is the preferred chemical probe for experiments requiring simultaneous inhibition of BRPF1, BRPF2, and BRPF3. Unlike BRPF1-selective probes (e.g., GSK6853, PFI-4), NI 57's balanced binding profile (Kd: 31, 108, 408 nM for BRPF1B, 2, 3) enables study of the entire BRPF scaffolding family's role in MYST complex assembly and chromatin regulation [1]. This is particularly relevant in systems where BRPF2 (BRD1) or BRPF3 play non-redundant roles, such as in hematopoietic stem cell maintenance or neural development.

Selective Dissection of BRPF vs. BET Bromodomain Functions in Cancer Cell Models

In cancer cell lines where BET inhibitors (e.g., JQ1) show potent antiproliferative effects, NI 57's >100-fold selectivity over BRD4 (IC50 3700 nM for BRD4 BD1 vs. 3.1 nM for BRPF1) allows researchers to deconvolve BRPF-specific contributions from BET-driven phenotypes . NI 57 exhibits limited antiproliferative activity in many cancer cell lines (GI50 >10 μM), confirming that its cellular effects are not confounded by direct cytotoxicity or BET inhibition [2].

In Vivo Studies of BRPF-Dependent Bone Biology and Osteoclastogenesis

NI 57 has been directly validated in primary human and murine osteoclast differentiation models, where it inhibits RANKL-induced osteoclast formation and function [3]. Its favorable oral bioavailability (29% in mice) makes it suitable for chronic oral dosing in rodent models of bone loss, osteoporosis, or osteolytic bone metastasis . For in vivo bone biology studies, NI 57 is a benchmarked tool with demonstrated target engagement and functional efficacy.

Chemical Probe for Target Engagement Validation (FRAP and NanoBRET)

NI 57 is fully characterized for cellular target engagement using orthogonal methods: it accelerates FRAP recovery at 1 μM in the BRPF2 FRAP assay (disrupting chromatin binding) and shows dose-dependent displacement in NanoBRET assays for BRPF1B . These validated assays provide a reference framework for researchers seeking to confirm BRPF engagement in their own cellular systems, making NI 57 a reliable positive control for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NI 57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.